({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine
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Description
({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine is a useful research compound. Its molecular formula is C17H29N7S and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.22051513 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Structural Templates for Drug Discovery
Compounds featuring complex heterocyclic structures, such as those with triazol, thiadiazol, and piperidine motifs, are often explored for their therapeutic potential. For instance, ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate has been identified as a highly potent and orally active fibrinogen receptor antagonist with significant therapeutic potential, particularly for antithrombotic treatment in acute phases (Hayashi et al., 1998). This highlights the relevance of such compounds in developing new medications with specific action mechanisms.
Antimicrobial and Antifungal Agents
Compounds with thiadiazole and triazole cores have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, a novel series of thiazolidinone derivatives showcased promising antimicrobial activity against a variety of bacteria and fungi, suggesting the potential of these compounds in addressing resistant microbial strains (Patel, R.V. et al., 2012). Such studies are crucial in the ongoing search for new antimicrobial agents capable of combating drug-resistant infections.
Molecular Modeling and Drug Design
The synthesis and biological evaluation of thiazolidinone derivatives, including those with piperidine and triazole structures, underscore the utility of molecular modeling in drug discovery. These compounds are assessed for their antimicrobial activities, demonstrating the critical role of structural analysis in identifying compounds with potential therapeutic benefits (Patel, D. et al., 2012). Molecular modeling helps in predicting the bioactive conformation of compounds, thus facilitating the design of more effective drug candidates.
Conformational Analysis for Enhanced Activity
The investigation into various heterocyclic compounds, including those with 1,2,4-triazole and thiadiazole components, often involves detailed conformational analyses to understand their mechanism of action and optimize their biological activities. For instance, studies on 4-[3-Dimethylamino-1-(2-dimethylaminovinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one have contributed to the development of 1,4-dihydropyridine derivatives with potential pharmacological applications (Stanovnik et al., 2002). Such analyses are key to enhancing the activity and selectivity of new drug molecules.
properties
IUPAC Name |
1-[4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N7S/c1-5-7-15-19-21-17(25-15)23-10-8-13(9-11-23)16-20-18-14(12-22(3)4)24(16)6-2/h13H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJUMMOARKJMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)N2CCC(CC2)C3=NN=C(N3CC)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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